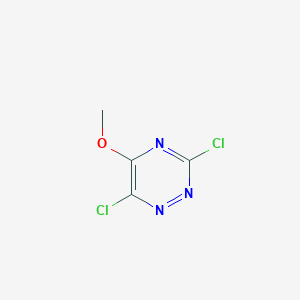

3,6-Dichloro-5-methoxy-1,2,4-triazine

Übersicht

Beschreibung

“3,6-Dichloro-5-methoxy-1,2,4-triazine” is a derivative of 2,4-dichloro-6-methylphenol . It is a stable, yet highly reactive compound . It has been used in the preparation of a series of triazine-based compounds .

Synthesis Analysis

The synthesis of “this compound” involves starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation . The substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as COc1nc(Cl)nc(Cl)n1 . The molecular weight of this compound is 179.99 .Chemical Reactions Analysis

The compound “this compound” has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin . It was also used in the preparation of α-cyclodextrin 2-rotaxanes, substituted s-triazines, and a series of chiral derivatizing reagents .Physical And Chemical Properties Analysis

The melting point of these 1,3,5-triazine derivatives ranged from 43 °C to 190 °C, while the enthalpy change of melting ranged from 47 to 150 J g −1 . The boiling point is 132-134 °C/49 mmHg (lit.) and the melting point is 86-88 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organic Phase Change Materials

Triazine derivatives, including 3,6-Dichloro-5-methoxy-1,2,4-triazine, can serve as organic phase change materials with inherently low flammability . These compounds can address the flammability issue of existing organic phase change materials and demonstrate the superiority of chemical bonding as a means of introducing flame retardants as compared to physical blending .

Flame-Retardant Materials

The same properties that make triazine derivatives useful as phase change materials also make them effective as flame-retardant materials . They require a lower amount of flame retardants to achieve self-extinguishing properties as compared to paraffin .

Preparation of Other Triazine Derivatives

this compound can be used as a starting material in the preparation of other triazine-based compounds . These compounds can have a wide range of applications, depending on the functional group introduced .

Reagent in Radioimmunoassay

This compound has been used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin . This application is important in the field of biochemistry and medical diagnostics.

Preparation of Chiral Derivatizing Reagents

this compound has been used in the preparation of a series of chiral derivatizing reagents . These reagents are useful in the field of analytical chemistry for the separation and analysis of chiral compounds.

Synthesis of α-Cyclodextrin-Rotaxanes

This compound has also been used in the synthesis of α-cyclodextrin-rotaxanes . Rotaxanes are mechanically-interlocked molecular architectures that have potential applications in the field of molecular machines and nanotechnology.

Safety and Hazards

The compound “3,6-Dichloro-5-methoxy-1,2,4-triazine” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of “3,6-Dichloro-5-methoxy-1,2,4-triazine” could involve its use in the preparation of a series of triazine-based compounds . These compounds can serve as intrinsically flame-retardant phase change materials and partially address the flammability issue of existing organic phase change materials .

Wirkmechanismus

Target of Action

3,6-Dichloro-5-methoxy-1,2,4-triazine is a derivative of triazine Some triazine derivatives have been used as reagents in radioimmunoassay for d-ala2-dermorphin, a natural peptide extracted from amphibian skin .

Mode of Action

It’s known that triazine derivatives can interact with their targets via either alkylation or amidation .

Biochemical Pathways

Triazine derivatives have been studied for their thermal phase change properties .

Pharmacokinetics

The compound has a melting point of 86-88 °c and a boiling point of 132-134 °c/49 mmhg .

Result of Action

It’s known that triazine derivatives can serve as intrinsically flame-retardant phase change materials .

Action Environment

It’s known that triazine derivatives can partially address the flammability issue of existing organic phase change materials .

Eigenschaften

IUPAC Name |

3,6-dichloro-5-methoxy-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2N3O/c1-10-3-2(5)8-9-4(6)7-3/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUUNLPBZYAFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286706 | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57857-39-3 | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57857-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-5-methoxy-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-methylfuro[3,2-c]pyridine](/img/structure/B3427182.png)

![18-(4,5-Dimethyl-6-oxo-2,3-dihydropyran-2-yl)-14,20-dihydroxy-5,18-dimethyl-19,21-dioxapentacyclo[12.6.1.01,17.04,13.05,10]henicosa-8,10-dien-6-one](/img/structure/B3427222.png)